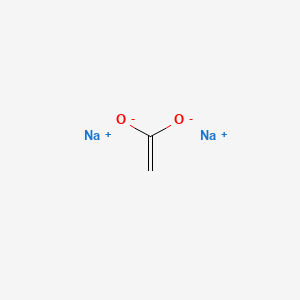
Disodium ethene-1,1-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium carboxylatemethanide can be synthesized through several methods. One common approach involves the mechanochemical synthesis route, which is fast and sustainable . This method involves milling non-hazardous sodium acetate with organic dicarboxylic acids such as 1,4-benzene dicarboxylic acid (terephthalic acid) without the need for solvents . The reaction time is significantly reduced to just one hour while retaining good electrochemical performance .
Another method is the one-pot microwave-assisted synthesis, which aligns with green chemistry principles . This approach involves using microwave irradiation to rapidly prepare binary mixtures of sodium carboxylates, including disodium carboxylatemethanide, in just 30 minutes .
Industrial Production Methods
Industrial production of disodium carboxylatemethanide typically involves large-scale mechanochemical synthesis due to its efficiency and scalability . The use of microwave-assisted synthesis is also gaining traction in industrial settings for its rapid and environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium carboxylatemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions due to its strong alkalinity.
Common Reagents and Conditions
Common reagents used in reactions with disodium carboxylatemethanide include acids, halogens, and other electrophiles . The reactions typically occur under mild conditions due to the compound’s high reactivity .
Major Products
The major products formed from reactions involving disodium carboxylatemethanide include various carboxylates, hydrocarbons, and substituted organic compounds .
Applications De Recherche Scientifique
Disodium carboxylatemethanide has a wide range of scientific research applications, including:
Chemistry: It is used as a base in organic synthesis and as an anode material in sodium-ion batteries
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of antimicrobial and antitumor agents.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium carboxylatemethanide involves its strong alkalinity, which allows it to act as a nucleophile in various chemical reactions . It targets electrophilic centers in molecules, facilitating substitution and elimination reactions . The compound’s high solubility in water also enhances its reactivity in aqueous solutions .
Comparaison Avec Des Composés Similaires
Disodium carboxylatemethanide can be compared with other sodium carboxylates such as:
Sodium acetate: Used as a buffer in biochemical applications.
Sodium formate: Used in dyeing and printing textiles.
Sodium oxalate: Used as a reducing agent in chemical synthesis.
Disodium carboxylatemethanide is unique due to its strong alkalinity and high solubility, making it a versatile reagent in various chemical reactions .
Propriétés
Numéro CAS |
534-12-3 |
|---|---|
Formule moléculaire |
C2H2Na2O2 |
Poids moléculaire |
104.02 g/mol |
Nom IUPAC |
disodium;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2 |
Clé InChI |
FUAHXHOQBWVWSC-UHFFFAOYSA-L |
SMILES canonique |
C=C([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
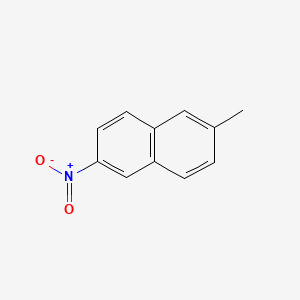

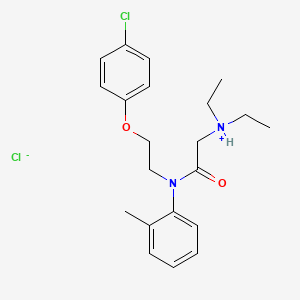
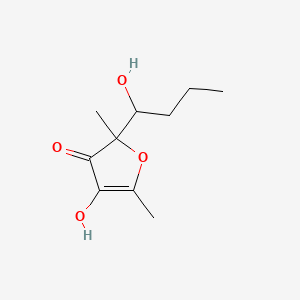

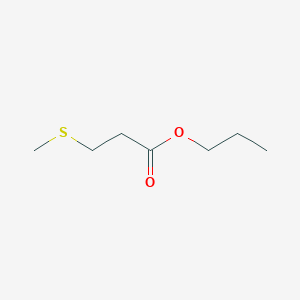
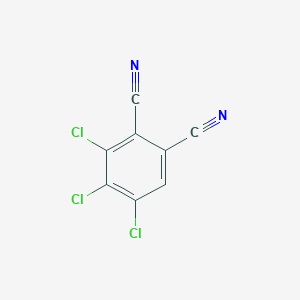
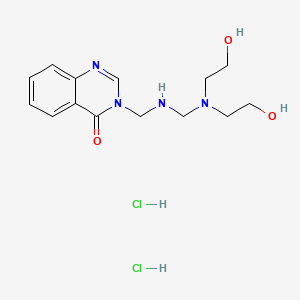
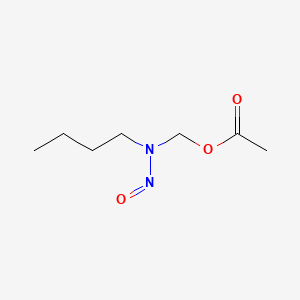
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
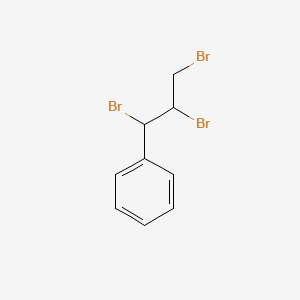
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
